molecular formula C24H30ClNO3 B011915 Donepezil hydrochloride CAS No. 110119-84-1

Donepezil hydrochloride

Cat. No.: B011915
CAS No.: 110119-84-1
M. Wt: 416 g/mol
InChI Key: XWAIAVWHZJNZQQ-UHFFFAOYSA-N
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Scientific Research Applications

Donepezil hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Donepezil hydrochloride primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a key neurotransmitter in the brain, and its levels are diminished in neurodegenerative disorders such as Alzheimer’s disease . Donepezil also interacts with N-methyl-D-aspartate (NMDA) and σ1 receptors .

Mode of Action

Donepezil acts as a reversible and noncompetitive inhibitor of acetylcholinesterase . This results in enhanced cholinergic transmission, which is beneficial in managing the symptoms of dementia associated with Alzheimer’s disease .

Biochemical Pathways

Donepezil’s action on acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway plays a crucial role in memory and learning processes, which are impaired in Alzheimer’s disease . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination , suggesting its potential role in treating CNS demyelinating diseases .

Pharmacokinetics

Donepezil exhibits 100% oral bioavailability , indicating that it is completely absorbed into the bloodstream when taken orally . It can easily cross the blood-brain barrier, making it effective in treating conditions related to the central nervous system . The biological half-life of donepezil is about 70 hours, allowing it to exert its effects over a prolonged period .

Result of Action

The primary molecular effect of donepezil’s action is the increased concentration of acetylcholine in the brain due to the inhibition of acetylcholinesterase . On a cellular level, donepezil has been shown to promote the differentiation of oligodendrocyte precursor cells into oligodendrocytes, facilitating the formation of myelin sheaths . This could potentially aid in the repair of myelin sheaths in vivo, providing therapeutic effects in demyelination conditions .

Action Environment

The efficacy and stability of donepezil can be influenced by various environmental factors. For instance, the presence of other medications can interfere with its action. Specifically, anticholinergic medications have the potential to interfere with the activity of cholinesterase inhibitors like donepezil Therefore, the patient’s medication regimen should be carefully considered when prescribing donepezil

Biochemical Analysis

Biochemical Properties

Donepezil hydrochloride is an acetylcholinesterase inhibitor . It increases the concentration of acetylcholine, a key neurotransmitter in the brain, by inhibiting the degradative enzyme acetylcholinesterase . This interaction with acetylcholinesterase is the primary biochemical reaction involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions . It also has a neuroprotective effect against Aβ42 neurotoxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to acetylcholinesterase, thereby inhibiting the enzyme and increasing the concentration of acetylcholine in the brain . This leads to improved cognitive function in patients with Alzheimer’s disease . In addition to this, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a half-life of approximately 3.5 hours . This indicates that the drug’s effects can change over time, with its impact decreasing as the drug is metabolized and eliminated from the body .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been reported that this compound increased the mean peak drug concentration and area under the curve by 46% and 39%, respectively, through nasal route compared to the oral tablets of DH .

Metabolic Pathways

This compound is metabolized by first pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .

Transport and Distribution

The volume of distribution of this compound is 11.8 ± 1.7 L/kg for a 5-mg dose and 11.6 ± 1.91 L/kg for a 10-mg dose . It is largely distributed in the extravascular compartments . This compound crosses the blood-brain barrier and cerebrospinal fluid concentrations at the above doses have been measured at 15.7% .

Subcellular Localization

This suggests that it may localize within brain cells, where it can interact with acetylcholinesterase to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Donepezil hydrochloride is synthesized through a multi-step process involving the reaction of 5,6-dimethoxy-2,3-dihydroinden-1-one with 1-benzyl-4-piperidone. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Donepezil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that are studied for their pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: Donepezil hydrochloride is unique due to its high selectivity for acetylcholinesterase and its long half-life, which allows for once-daily dosing. This makes it a preferred choice for many patients and healthcare providers .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAVWHZJNZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046698
Record name Donepezil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120011-70-3, 142057-77-0
Record name Donepezil hydrochloride
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Record name Donepezil hydrochloride [USAN:USP]
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Record name Donepezil hydrochloride
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Record name Donepezil hydrochloride
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Record name Donepezil hydrochloride
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Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride
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Record name (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride
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Record name DONEPEZIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Donepezil Hydrochloride and how does it work?

A1: this compound is a reversible acetylcholinesterase inhibitor. [, ] It works by increasing the levels of acetylcholine, a neurotransmitter crucial for learning and memory, in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase, which normally breaks down acetylcholine. [, , ]

Q2: What is the structural characterization of this compound?

A2:

  • Molecular Formula: C24H29NO3·HCl [, ]
  • Molecular Weight: 415.96 g/mol []
  • Spectroscopic Data: this compound exhibits specific peaks in X-ray powder diffraction and infrared spectroscopy, indicating its polymorphic nature. []

Q3: What are the primary applications of this compound?

A3: this compound is primarily used to treat the symptoms of mild to moderately severe Alzheimer's disease. [, ] It has also been investigated for its potential in treating vascular dementia, Parkinson’s disease dementia, and normal-tension glaucoma. [, , , ]

Q4: How effective is this compound in treating Alzheimer’s disease?

A4: Clinical trials have demonstrated that this compound can lead to statistically significant improvements in cognitive function in patients with mild to moderately severe Alzheimer's disease, as measured by scales such as the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE). [, , ]

Q5: How does this compound affect the cholinergic system?

A5: this compound enhances the function of the cholinergic system by inhibiting acetylcholinesterase, thus increasing acetylcholine levels. Studies on APP transgenic mice have shown that donepezil can improve learning and memory, potentially by reducing acetylcholinesterase content, increasing choline acetyltransferase activity, and increasing acetylcholine content in the hippocampus and cortex. []

Q6: Has this compound demonstrated efficacy in treating conditions other than Alzheimer’s disease?

A6:

  • Vascular Dementia: Research suggests that this compound may offer benefits for vascular dementia, showing potential in improving cognitive function, daily living activities, and potentially influencing insulin-like growth factor-1 (IGF-1) levels. [, , , ]
  • Parkinson’s Disease Dementia: Studies suggest that this compound, combined with Butylphthalide soft capsules, might improve cognitive function, neurological impairment, and daily living abilities in patients with Parkinson’s disease dementia. []
  • Normal-Tension Glaucoma: A pilot study indicated that this compound might help preserve visual fields, optic nerve head blood flow, and regional cerebral blood flow in patients with normal-tension glaucoma exhibiting Alzheimer's-like cerebral blood flow patterns. []

Q7: Are there specific biomarkers being researched to predict the efficacy of this compound?

A7: Research on biomarkers for predicting this compound's efficacy is ongoing. One area of investigation is the ApoE genotype. Studies suggest a link between ApoE genotype and the drug's effectiveness, indicating that ApoE ε4 allele carriers might experience greater benefits compared to the ε3/ε3 group. [, ]

Q8: What analytical methods are employed in the characterization and quantification of this compound?

A8: Several analytical methods are utilized in studying this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse Phase HPLC (RP-HPLC), is widely used for quantifying this compound in various forms, including bulk drug substances and pharmaceutical formulations. [, , ]
  • Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES): ICP-OES is employed to determine the presence of trace elements like platinum and palladium in this compound raw materials, ensuring its quality and purity. []
  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often paired with densitometric detection, is used for simultaneous determination and stability-indicating analysis of this compound and other drugs in formulations like nasal gels. []

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